molecular formula C19H23F2N5O2S B5500189 4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine

4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine

Cat. No.: B5500189
M. Wt: 423.5 g/mol
InChI Key: FZCHWUSDZBKPAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C19H23F2N5O2S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.15405249 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Applications

One study discusses the synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas, demonstrating their selectivity and effectiveness as post-emergence herbicides in crops like cotton and wheat. The study explores the structural selectivity offered by combining different sulfonyl and pyrimidine moieties for enhanced herbicidal activity (Hamprecht et al., 1999).

Antimicrobial Activity

Another research effort outlines the facile synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonyl moiety, starting from 4-(piperidin-1-sulfonyl)phenyl hydrazone. These compounds were found to exhibit antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Ammar et al., 2004).

Pharmaceutical Research

Research into piperazinyl-glutamate-pyrimidines as potent P2Y12 antagonists for the inhibition of platelet aggregation shows the development of compounds with significant potency and desirable pharmacokinetic properties. These findings indicate the therapeutic potential of such compounds in preventing thrombotic events (Parlow et al., 2009).

Furthermore, the synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines highlight the antiproliferative activity of these compounds, suggesting their potential as anticancer agents (Mallesha et al., 2012).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many pyrimidine derivatives have biological activity, and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal procedures should be followed when working with chemical compounds to minimize risk .

Future Directions

The study of pyrimidine derivatives is a rich field with many potential applications, particularly in medicinal chemistry . Future research could explore the synthesis of new pyrimidine derivatives, their biological activity, and their potential uses in medicine.

Properties

IUPAC Name

4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N5O2S/c20-16-5-4-15(12-17(16)21)29(27,28)26-10-8-25(9-11-26)19-13-18(22-14-23-19)24-6-2-1-3-7-24/h4-5,12-14H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCHWUSDZBKPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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